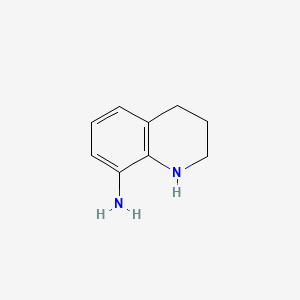

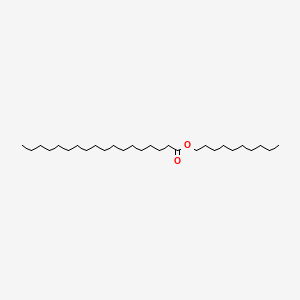

![molecular formula C10H6O4S2 B1593934 [2,2'-Bithiophene]-5,5'-dicarboxylic acid CAS No. 3515-34-2](/img/structure/B1593934.png)

[2,2'-Bithiophene]-5,5'-dicarboxylic acid

Overview

Description

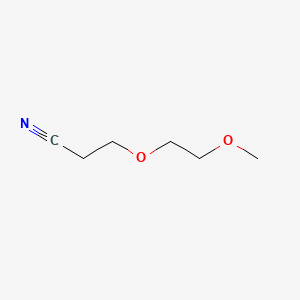

2,2'-Bithiophene]-5,5'-dicarboxylic acid, also known as BTDCA, is an organic compound belonging to the class of thiophene carboxylic acids. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific and industrial applications. BTDCA has a number of interesting properties, such as its ability to form strong hydrogen bonds and its low toxicity.

Scientific Research Applications

Structural and Spectroscopic Studies : [2,2'-Bithiophene]-5,5'-dicarboxylic acid was studied for its structural and spectroscopic properties. Researchers obtained its crystal structure from in-situ decarboxylation during solvothermal treatment and conducted UV-Vis absorption and fluorescence spectroscopies, modeling these molecules using density functional theory (DFT) (Einkauf, Mathivathanan, & Lill, 2016).

Electronic Properties in Carboxylic Acid Substituted Bithiophenes : The structural and electronic properties of carboxylic acid-substituted 2,2′-bithiophenes were examined using quantum mechanical methods based on DFT. This research helps in understanding how carboxylic acid substitution affects the energy gap in these molecules (Casanovas, Zanuy, & Alemán, 2005).

Luminescent Properties in Metal-Organic Frameworks (MOFs) : this compound was used in the creation of MOFs with luminescent properties. These frameworks demonstrated unique emission spectra and lifetimes, contributing to the study of energy transfer in such systems (Earl, Patrick, & Wolf, 2012).

Nitroaromatic Sensing in Coordination Polymers : A lanthanide-containing coordination polymer composed of 2,2′-bithiophene-5,5′-dicarboxylic acid demonstrated the ability to sense a variety of nitroaromatic species. Its luminescence was quenched upon the addition of nitroaromatic species, indicating potential applications in chemical sensing (Einkauf, Ortega, Mathivathanan, & Lill, 2017).

Synthesis of Arylated Bithiophenes : this compound was involved in palladium-catalyzed arylation reactions. This study highlights its role in the synthesis of diarylated bithiophenes, important for organic semiconductors and related materials (Yokooji, Satoh, Miura, & Nomura, 2004).

Synthesis of Bithiophene-based Dicarboxaldehydes : The compound was used in the synthesis of bithiophene dicarboxaldehydes, serving as electron-rich building blocks for organic semiconductors. This highlights its utility in the development of new materials (Bhuwalka, Mike, Intemann, Ellern, & Jeffries-El, 2015).

Safety and Hazards

It is corrosive, reacts violently with water, and may evolve flammable hydrogen gas when in contact with metals .

Future Directions

Research on [2,2’-Bithiophene]-5,5’-dicarboxylic acid could explore its applications in organic electronics, such as organic field-effect transistors (OFETs) or other optoelectronic devices. Investigating its behavior in different environments and optimizing its properties for specific applications would be valuable .

Mechanism of Action

Target of Action

The primary targets of [2,2’-Bithiophene]-5,5’-dicarboxylic acid are currently unknown. The compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

More research is needed to elucidate these effects .

Action Environment

Properties

IUPAC Name |

5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHBQSCUXNBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353742 | |

| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-34-2 | |

| Record name | [2,2'-Bithiophene]-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

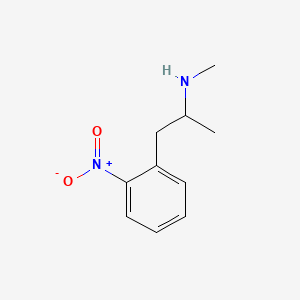

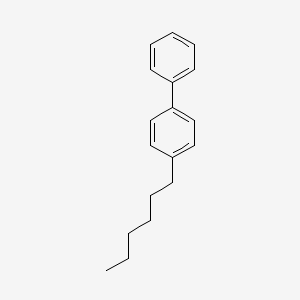

![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)

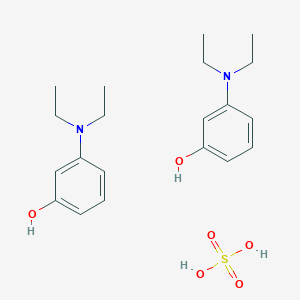

![Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-](/img/structure/B1593872.png)